molecular formula C10H20O3 B1623916 Trimethoxymethyl-cyclohexane CAS No. 51354-80-4

Trimethoxymethyl-cyclohexane

Cat. No. B1623916
CAS RN: 51354-80-4
M. Wt: 188.26 g/mol
InChI Key: KYIMTVQCHGXUAM-UHFFFAOYSA-N
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Description

Trimethoxymethyl-cyclohexane is a chemical compound with the molecular formula C10H20O3 . It has a molecular weight of 188.27 . The compound is in liquid form .


Molecular Structure Analysis

The Trimethoxymethyl-cyclohexane molecule contains a total of 33 bonds. There are 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, and 3 ether (aliphatic) .


Physical And Chemical Properties Analysis

Trimethoxymethyl-cyclohexane is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Catalytic Asymmetry and Synthesis

Asymmetric Catalysis

Chiral (salen)TiCl2 complexes catalyze the asymmetric addition of trimethylsilyl cyanide to aldehydes, producing trimethylsilyl ethers of cyanohydrins with high enantiomeric excess. This process is significant for producing optically active compounds, essential in pharmaceutical synthesis (Belokon’ et al., 1999).

Renewable Energy Sources

Synthesis of Jet Fuel Range Cycloalkane

1,1,3-Trimethyl-cyclohexane, a component of jet fuel, has been synthesized from isophorone and glycerol, highlighting a pathway to producing renewable fuels. The process employs aqueous phase reforming (APR) of glycerol for in-situ hydrogen generation, showcasing an innovative approach to sustainable fuel production (Tang et al., 2017).

Polymer Science

Polymer Chain Behavior in Solvents

Studies on poly(trimethylene oxide) in cyclohexane as a poor solvent provide insights into polymer chain dimensions and conformational behavior, essential for understanding polymer physics and engineering applications (Chiu, Takahashi, & Mark, 1976).

Materials Chemistry

Functionalization for Catalytic Applications

Silica gel functionalized with (N,N-dimethyl-3-aminopropyl) trimethoxysilane, complexed with metal ions, demonstrates effectiveness in the aerobic oxidation of cyclohexane to cyclohexanol and cyclohexanone. This showcases a method for activating C-H bonds at room temperature, a valuable reaction in organic synthesis and industrial chemistry (Kurusu & Neckers, 1991).

Safety And Hazards

The safety information for Trimethoxymethyl-cyclohexane indicates that it is a combustible liquid. It has several hazard statements including H227 (combustible liquid), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

trimethoxymethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIMTVQCHGXUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426189
Record name Trimethoxymethyl-cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxymethyl-cyclohexane

CAS RN

51354-80-4
Record name (Trimethoxymethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51354-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethoxymethyl-cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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